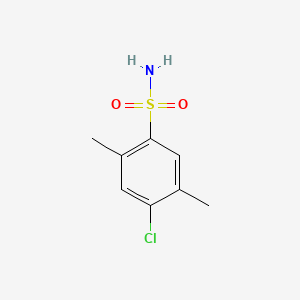

4-Chloro-2,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-5-4-8(13(10,11)12)6(2)3-7(5)9/h3-4H,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDCIOQWHXYICL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370907 | |

| Record name | 4-chloro-2,5-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219689-73-3 | |

| Record name | 4-chloro-2,5-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-2,5-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Chloro-2,5-dimethylbenzenesulfonamide. The document is structured to serve as a practical resource for researchers and professionals in drug development and chemical synthesis. It includes tabulated data for key properties, detailed experimental protocols for their determination, and logical workflow diagrams to guide research and development efforts. While experimental data for certain properties of this specific molecule are not extensively available in public literature, this guide outlines standard methodologies for their determination, providing a complete framework for laboratory investigation.

Chemical Identity and Structure

4-Chloro-2,5-dimethylbenzenesulfonamide is a substituted aromatic sulfonamide. The core structure consists of a benzene ring substituted with a chloro group, two methyl groups, and a sulfonamide functional group.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 4-chloro-2,5-dimethylbenzenesulfonamide |

| CAS Number | 219689-73-3 |

| Molecular Formula | C₈H₁₀ClNO₂S |

| Molecular Weight | 219.69 g/mol |

| Canonical SMILES | CC1=CC(=C(C=C1Cl)S(=O)(=O)N)C |

| InChI Key | YSDCIOQWHXYICL-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, which are fundamental to drug development.

Table 2: Summary of Physicochemical Data

| Property | Value | Data Type | Source |

|---|---|---|---|

| Melting Point | 190-192 °C | Experimental | Commercial Supplier Data |

| Boiling Point | Not available | - | - |

| Aqueous Solubility | Not available | - | - |

| pKa (Acidity) | Not available | - | - |

| LogP (Octanol-Water Partition Coefficient) | Not available | - | - |

Note: The lack of publicly available experimental data for several key properties highlights the need for empirical determination for any research or development application.

Experimental Protocols

This section details the standard methodologies for determining the key physicochemical properties of 4-Chloro-2,5-dimethylbenzenesulfonamide.

Synthesis Protocol: Chlorosulfonation of 2,5-Dimethylchlorobenzene

The synthesis of arylsulfonamides typically involves the chlorosulfonation of an aromatic ring followed by amination.[1]

Reaction Scheme:

-

Chlorosulfonation: 2,5-dimethylchlorobenzene is reacted with chlorosulfonic acid (ClSO₃H) to yield 4-chloro-2,5-dimethylbenzenesulfonyl chloride.

-

Amination: The resulting sulfonyl chloride is then reacted with ammonia (or an appropriate amine) to produce 4-Chloro-2,5-dimethylbenzenesulfonamide.

Detailed Methodology:

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.

-

Procedure (Chlorosulfonation):

-

Cool the flask containing 2,5-dimethylchlorobenzene in an ice bath.

-

Slowly add an excess of chlorosulfonic acid dropwise via the dropping funnel while stirring vigorously. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours until the evolution of HCl gas ceases.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

-

Procedure (Amination):

-

Dissolve the crude 4-chloro-2,5-dimethylbenzenesulfonyl chloride in a suitable solvent (e.g., acetone or THF).

-

Cool the solution in an ice bath and add an excess of concentrated aqueous ammonia dropwise with stirring.

-

Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

-

Remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-Chloro-2,5-dimethylbenzenesulfonamide.

-

Melting Point Determination

The melting point is a crucial indicator of purity.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the dry, crystalline sample is packed into a thin-walled capillary tube to a height of 1-2 mm.[2]

-

Apparatus: Utilize a calibrated melting point apparatus (e.g., Mel-Temp or similar digital device).

-

Measurement:

-

Place the capillary tube in the heating block of the apparatus.

-

Heat rapidly to about 15 °C below the expected melting point.

-

Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[2]

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid crystal melts (completion). This range is the melting point. For a pure compound, this range should be narrow (0.5-1.5 °C).[3]

-

Solubility Determination

Aqueous solubility is a critical parameter for drug absorption and formulation.

Methodology (Shake-Flask Method):

-

Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed, screw-cap vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

-

Calculation: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

pKa Determination

The pKa value indicates the ionization state of the molecule at different pH values, affecting solubility and membrane permeability. The sulfonamide group (-SO₂NH₂) is acidic.

Methodology (Potentiometric Titration):

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent mixture (e.g., methanol/water) if aqueous solubility is low.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point on the titration curve.

-

Alternative Method (LC-Based): The pKa can also be determined by measuring the change in retention time on a reversed-phase HPLC column as a function of mobile phase pH.[5][6] A plot of retention factor (k) versus pH will yield a sigmoidal curve from which the pKa can be derived.[5]

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is essential for predicting its membrane permeability and interaction with biological targets.

Methodology (HPLC Method):

-

Principle: This method correlates the retention time of a compound on a reversed-phase HPLC column (e.g., C18) with the known LogP values of a set of standard compounds.[7]

-

Procedure:

-

Prepare a mobile phase of methanol/water or acetonitrile/water.

-

Inject a series of standard compounds with known LogP values and the test compound (4-Chloro-2,5-dimethylbenzenesulfonamide) onto the HPLC system.

-

Record the retention time (t_R) for each compound. .

-

Calculate the retention factor (k') for each compound. .

-

-

Calculation:

-

Create a calibration curve by plotting the log(k') of the standard compounds against their known LogP values.

-

Determine the log(k') for the test compound and use the calibration curve to interpolate its LogP value.[7]

-

Biological Context and Research Workflows

While specific biological data for 4-Chloro-2,5-dimethylbenzenesulfonamide is limited, the sulfonamide class of compounds is well-known for a broad range of biological activities, most notably as antimicrobial agents.[8][9] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria, blocking the synthesis of folic acid, which is essential for bacterial growth.[1][]

Diagrams and Visualizations

The following diagrams illustrate key workflows relevant to the characterization and development of a novel chemical entity like 4-Chloro-2,5-dimethylbenzenesulfonamide.

Caption: General synthesis workflow for 4-Chloro-2,5-dimethylbenzenesulfonamide.

Caption: A logical workflow for the preclinical evaluation of a novel chemical entity.

References

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. employees.oneonta.edu [employees.oneonta.edu]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. mdpi.com [mdpi.com]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. acdlabs.com [acdlabs.com]

- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]

An In-depth Technical Guide on the Structural Analysis and Confirmation of 4-Chloro-2,5-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural analysis and confirmation of 4-chloro-2,5-dimethylbenzenesulfonamide. Due to the limited availability of direct experimental data for this specific compound in public literature, this paper outlines a robust workflow based on established analytical techniques and data from structurally analogous compounds.

Introduction

4-Chloro-2,5-dimethylbenzenesulfonamide is an organic compound featuring a sulfonamide functional group attached to a substituted benzene ring. The precise structural elucidation of such molecules is paramount in drug discovery and development, as the specific arrangement of atoms dictates its physicochemical properties and biological activity. This guide details the synthetic route, and the application of modern analytical techniques—namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—for its unambiguous structural confirmation.

Synthesis Pathway

The logical synthetic route to 4-chloro-2,5-dimethylbenzenesulfonamide involves the reaction of its corresponding sulfonyl chloride with ammonia. This standard procedure is widely used for the synthesis of primary sulfonamides.

Caption: Proposed synthesis workflow for 4-Chloro-2,5-dimethylbenzenesulfonamide.

Experimental Protocol: Synthesis

-

Reaction Setup: In a well-ventilated fume hood, dissolve 4-chloro-2,5-dimethylbenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly bubble ammonia gas through the solution or add a solution of aqueous ammonia (e.g., 28-30%) dropwise to the stirred solution. The reaction is exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting sulfonyl chloride spot indicates the completion of the reaction.

-

Work-up: Upon completion, quench the reaction by adding distilled water. If a biphasic mixture is formed, separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 4-chloro-2,5-dimethylbenzenesulfonamide as a solid.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the comprehensive structural confirmation of the synthesized compound.

Caption: Logical workflow for the structural confirmation of the target compound.

Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the structure of 4-chloro-2,5-dimethylbenzenesulfonamide and data from analogous compounds, the following spectral characteristics are predicted.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | s | 1H | Aromatic H (position 6) |

| ~7.3 | s | 1H | Aromatic H (position 3) |

| ~7.2 | s (broad) | 2H | -SO₂NH₂ |

| ~2.5 | s | 3H | -CH₃ (position 5) |

| ~2.3 | s | 3H | -CH₃ (position 2) |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~142 | C-SO₂ |

| ~138 | C-Cl |

| ~135 | Aromatic C-H (position 6) |

| ~134 | C-CH₃ (position 2) |

| ~132 | C-CH₃ (position 5) |

| ~128 | Aromatic C-H (position 3) |

| ~20 | -CH₃ (position 2) |

| ~19 | -CH₃ (position 5) |

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters should be used. For enhanced structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

Data Processing: Process the acquired free induction decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For 4-chloro-2,5-dimethylbenzenesulfonamide (C₈H₁₀ClNO₂S), the expected molecular weight is approximately 219.69 g/mol .

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (charge/mass ratio) | Predicted Fragment |

| ~219/221 (3:1 ratio) | [M]⁺ (Molecular ion) |

| ~155/157 (3:1 ratio) | [M - SO₂NH₂]⁺ |

| ~140 | [M - SO₂NH₂ - CH₃]⁺ |

| ~111/113 (3:1 ratio) | [C₇H₆Cl]⁺ |

| ~77 | [C₆H₅]⁺ |

The characteristic 3:1 isotopic pattern for chlorine should be observable for all chlorine-containing fragments.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For EI-MS, a direct insertion probe can be used for solid samples. For Electrospray Ionization (ESI-MS), dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the source.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500). For high-resolution mass spectrometry (HRMS), use an Orbitrap or FT-ICR mass analyzer to obtain accurate mass measurements for elemental composition determination.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic patterns with theoretical patterns to confirm the presence of chlorine.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles.

Table 4: Hypothetical Crystallographic Data (based on similar sulfonamides)

| Parameter | Predicted Value |

| Crystal system | Monoclinic or Orthorhombic |

| Space group | e.g., P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| V (ų) | 1500-2000 |

| Z | 4 |

| R-factor | < 0.05 for a well-refined structure |

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot saturated solution.

-

Data Collection: Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and other crystallographic parameters.

Conclusion

An In-depth Technical Guide to the Synthesis of 4-Chloro-2,5-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for 4-Chloro-2,5-dimethylbenzenesulfonamide, a valuable intermediate in medicinal chemistry and drug development. This document outlines the core synthetic strategy, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

4-Chloro-2,5-dimethylbenzenesulfonamide is an aromatic sulfonamide compound with potential applications in the development of novel therapeutic agents. Its synthesis is of interest to researchers in organic and medicinal chemistry. The primary synthetic route involves a two-step process: the chlorosulfonation of 1-chloro-2,5-dimethylbenzene to form the key intermediate, 4-chloro-2,5-dimethylbenzenesulfonyl chloride, followed by amidation to yield the final product.

Synthesis Pathway Overview

The logical workflow for the synthesis of 4-Chloro-2,5-dimethylbenzenesulfonamide is depicted below. The process begins with the commercially available starting material, 1-chloro-2,5-dimethylbenzene, which undergoes electrophilic aromatic substitution to introduce the sulfonyl chloride functional group. The subsequent reaction with an ammonia source provides the target sulfonamide.

Caption: Overall synthesis workflow for 4-Chloro-2,5-dimethylbenzenesulfonamide.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of 4-Chloro-2,5-dimethylbenzenesulfonamide. These protocols are based on established procedures for analogous transformations.

Step 1: Synthesis of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride

This procedure details the chlorosulfonation of 1-chloro-2,5-dimethylbenzene.

Materials:

-

1-Chloro-2,5-dimethylbenzene

-

Chlorosulfonic acid

-

Crushed ice

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for hydrogen chloride gas, cool chlorosulfonic acid (4 molar equivalents) to 0-5 °C in an ice-salt bath.

-

Slowly add 1-chloro-2,5-dimethylbenzene (1 molar equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate of 4-chloro-2,5-dimethylbenzenesulfonyl chloride is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent such as hexane or by dissolving in dichloromethane, drying over anhydrous sodium sulfate, and removing the solvent under reduced pressure.

Step 2: Synthesis of 4-Chloro-2,5-dimethylbenzenesulfonamide

This procedure describes the amidation of 4-chloro-2,5-dimethylbenzenesulfonyl chloride.

Materials:

-

4-Chloro-2,5-dimethylbenzenesulfonyl chloride

-

Concentrated ammonium hydroxide solution (e.g., 28-30%)

-

Ethanol (optional, as a co-solvent)

-

Crushed ice

-

Dilute hydrochloric acid

Procedure:

-

In a round-bottom flask, suspend 4-chloro-2,5-dimethylbenzenesulfonyl chloride (1 molar equivalent) in an excess of concentrated ammonium hydroxide solution. Ethanol may be added as a co-solvent to improve solubility.

-

Stir the mixture vigorously at room temperature. The reaction is typically exothermic. The reaction progress can be monitored by TLC.

-

After the reaction is complete (typically 1-2 hours), pour the reaction mixture into a beaker containing crushed ice.

-

If a precipitate forms, collect the solid by vacuum filtration and wash it with cold water.

-

If the product remains in solution, acidify the filtrate with dilute hydrochloric acid to a pH of approximately 5-6 to precipitate the sulfonamide.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The crude 4-chloro-2,5-dimethylbenzenesulfonamide can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Data of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |

| 1-Chloro-2,5-dimethylbenzene | C₈H₉Cl | 140.61 | 95-72-7 | Colorless liquid |

| 4-Chloro-2,5-dimethylbenzenesulfonyl chloride | C₈H₈Cl₂O₂S | 239.12 | 88-49-3 | Colorless to pale yellow solid[1] |

| 4-Chloro-2,5-dimethylbenzenesulfonamide | C₈H₁₀ClNO₂S | 219.69 | 219689-73-3 | Solid[2] |

Table 2: Reaction Parameters and Expected Outcomes

| Reaction Step | Starting Material | Key Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| Chlorosulfonation | 1-Chloro-2,5-dimethylbenzene | Chlorosulfonic acid | None | 0 - 25 | 2 - 4 | 70 - 85 |

| Amidation | 4-Chloro-2,5-dimethylbenzenesulfonyl chloride | Ammonium hydroxide | Water/Ethanol | Room Temperature | 1 - 2 | 80 - 95 |

Note: Expected yields are based on typical yields for similar reactions and may vary depending on the specific reaction conditions and scale.

Logical Relationships in the Synthesis

The synthesis of 4-Chloro-2,5-dimethylbenzenesulfonamide follows a clear logical progression of functional group transformations. The initial chlorosulfonation is a classic electrophilic aromatic substitution, where the electrophile is generated from chlorosulfonic acid. The subsequent amidation is a nucleophilic acyl substitution at the sulfonyl chloride group.

Caption: Logical progression of the synthesis pathway.

Conclusion

This technical guide has detailed the primary synthesis pathways for 4-Chloro-2,5-dimethylbenzenesulfonamide. The described two-step synthesis, involving chlorosulfonation followed by amidation, represents a robust and efficient method for the preparation of this compound. The provided experimental protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis of novel sulfonamides for drug discovery and development. Further optimization of reaction conditions may be necessary to achieve higher yields and purity on a larger scale.

References

starting materials for 4-Chloro-2,5-dimethylbenzenesulfonamide synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for the preparation of 4-Chloro-2,5-dimethylbenzenesulfonamide, a key intermediate in various chemical and pharmaceutical applications. The synthesis predominantly proceeds through two main pathways, utilizing either p-xylene or 2,5-dimethylaniline as the starting material. This document details the experimental protocols for each route, presents quantitative data for the key intermediates and the final product, and illustrates the synthetic workflows.

Synthetic Pathways Overview

The synthesis of 4-Chloro-2,5-dimethylbenzenesulfonamide can be approached from two common starting materials:

-

From p-Xylene: This route involves the initial chlorination of p-xylene to form 1-chloro-2,5-dimethylbenzene, followed by chlorosulfonation to yield 4-chloro-2,5-dimethylbenzenesulfonyl chloride. The final step is the amination of the sulfonyl chloride.

-

From 2,5-Dimethylaniline: This pathway begins with the chlorination of 2,5-dimethylaniline to produce 4-chloro-2,5-dimethylaniline. Subsequent diazotization and a Sandmeyer-type reaction introduce the sulfonyl chloride group, which is then aminated to the final product.

The following diagram illustrates the logical relationship between these two synthetic pathways.

Quantitative Data of Key Compounds

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physical and Chemical Properties of Starting Materials and Intermediates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| p-Xylene | C₈H₁₀ | 106.17 | 13-14 | 138 |

| 2,5-Dimethylaniline | C₈H₁₁N | 121.18 | 15.5 | 213-214 |

| 1-Chloro-2,5-dimethylbenzene | C₈H₉Cl | 140.61 | 2 | 186-188 |

| 4-Chloro-2,5-dimethylaniline | C₈H₁₀ClN | 155.63 | 42 | 115-117 (5 mmHg) |

| 4-Chloro-2,5-dimethylbenzenesulfonyl chloride | C₈H₈Cl₂O₂S | 239.12 | 48-50 | - |

Table 2: Physical and Chemical Properties of the Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Chloro-2,5-dimethylbenzenesulfonamide | C₈H₁₀ClNO₂S | 219.69 | 190-192[1] |

Experimental Protocols

Detailed methodologies for the key transformations in both synthetic pathways are provided below.

Pathway 1: Synthesis from p-Xylene

This pathway is a classical approach involving electrophilic aromatic substitution reactions.

Step 1: Chlorination of p-Xylene to 1-Chloro-2,5-dimethylbenzene

The chlorination of p-xylene in the presence of a Lewis acid catalyst yields primarily 2-chloro-1,4-dimethylbenzene (1-chloro-2,5-dimethylbenzene).

-

Reaction: C₆H₄(CH₃)₂ + Cl₂ → C₆H₃(CH₃)₂Cl + HCl

-

Protocol:

-

To a stirred solution of p-xylene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride), add a catalytic amount of a Lewis acid (e.g., FeCl₃ or AlCl₃).

-

Cool the mixture in an ice bath.

-

Bubble chlorine gas through the solution at a controlled rate while maintaining the temperature between 0-5 °C.

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, quench the reaction by washing with water and a dilute solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation.

-

-

Expected Yield: High yields of the monochlorinated product are expected under controlled conditions.

Step 2: Chlorosulfonation of 1-Chloro-2,5-dimethylbenzene

The introduction of the sulfonyl chloride group is achieved by reacting 1-chloro-2,5-dimethylbenzene with chlorosulfonic acid.

-

Reaction: C₆H₃(CH₃)₂Cl + HSO₃Cl → C₆H₂Cl(CH₃)₂(SO₂Cl) + H₂O

-

Protocol:

-

In a flask equipped with a stirrer and a dropping funnel, cool chlorosulfonic acid (typically 3-5 equivalents) to 0 °C in an ice bath.

-

Slowly add 1-chloro-2,5-dimethylbenzene to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The solid 4-chloro-2,5-dimethylbenzenesulfonyl chloride will precipitate.

-

Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum.

-

-

Expected Yield: Typically, chlorosulfonation reactions of this type proceed with good to excellent yields.

Step 3: Amination of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride

The final step involves the reaction of the sulfonyl chloride with ammonia to form the sulfonamide.

-

Reaction: C₆H₂Cl(CH₃)₂(SO₂Cl) + 2NH₃ → C₆H₂Cl(CH₃)₂(SO₂NH₂) + NH₄Cl

-

Protocol:

-

Dissolve 4-chloro-2,5-dimethylbenzenesulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF) or acetone.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia with stirring.

-

Continue stirring at room temperature for 1-2 hours.

-

If a precipitate forms, collect it by filtration. If not, remove the organic solvent under reduced pressure.

-

The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 4-chloro-2,5-dimethylbenzenesulfonamide.

-

-

Expected Yield: Amination of sulfonyl chlorides generally proceeds with high yields.

Pathway 2: Synthesis from 2,5-Dimethylaniline

This alternative route utilizes a Sandmeyer-type reaction, which is particularly useful for introducing a sulfonyl chloride group onto an aromatic ring starting from an aniline.

Step 1: Chlorination of 2,5-Dimethylaniline to 4-Chloro-2,5-dimethylaniline

The selective chlorination of 2,5-dimethylaniline at the para-position to the amino group can be achieved using various chlorinating agents.

-

Reaction: C₆H₃(CH₃)₂NH₂ + Cl₂ → C₆H₂Cl(CH₃)₂NH₂ + HCl

-

Protocol:

-

Dissolve 2,5-dimethylaniline in a suitable solvent such as glacial acetic acid or a chlorinated hydrocarbon.

-

Cool the solution to 0-5 °C.

-

Slowly add a solution of the chlorinating agent (e.g., chlorine gas in acetic acid or sulfuryl chloride) while maintaining the low temperature.

-

After the addition, stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC or GC).

-

Pour the reaction mixture into water and neutralize with a base (e.g., sodium hydroxide or sodium carbonate).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography.

-

-

Expected Yield: Yields can vary depending on the specific conditions and chlorinating agent used. A patent describing a similar reaction for a different dialkylaniline suggests a yield of around 69% can be obtained.

Step 2: Diazotization and Sandmeyer Reaction of 4-Chloro-2,5-dimethylaniline

This two-part step first converts the aniline to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to form the sulfonyl chloride.

-

Reactions:

-

C₆H₂Cl(CH₃)₂NH₂ + NaNO₂ + 2HCl → [C₆H₂Cl(CH₃)₂N₂]⁺Cl⁻ + NaCl + 2H₂O

-

[C₆H₂Cl(CH₃)₂N₂]⁺Cl⁻ + SO₂ --(CuCl)--> C₆H₂Cl(CH₃)₂(SO₂Cl) + N₂

-

-

Protocol:

-

Diazotization:

-

Suspend 4-chloro-2,5-dimethylaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride.

-

Cool this solution to 5-10 °C.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture onto ice water.

-

The precipitated 4-chloro-2,5-dimethylbenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried.

-

-

-

Expected Yield: The Sandmeyer reaction for the synthesis of sulfonyl chlorides can provide good yields, often in the range of 70-80%.

Step 3: Amination of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride

This final step is identical to Step 3 in Pathway 1. Please refer to the protocol described above.

Logical Workflow Diagram

The following diagram provides a visual representation of the experimental workflow for the synthesis of 4-Chloro-2,5-dimethylbenzenesulfonamide starting from p-xylene.

References

The Versatility of 4-Chloro-2,5-dimethylbenzenesulfonamide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of a myriad of therapeutic agents. Among the numerous derivatives, 4-Chloro-2,5-dimethylbenzenesulfonamide and its precursor, 4-chloro-2,5-dimethylbenzenesulfonyl chloride, represent a valuable and versatile building block for the synthesis of novel bioactive compounds. This technical guide provides an in-depth overview of the synthesis, applications, and therapeutic potential of derivatives originating from this core structure, with a focus on their anticancer and antimicrobial activities.

Synthesis of the Core Scaffold

The journey to bioactive molecules begins with the synthesis of the foundational building block. The preparation of 4-chloro-2,5-dimethylbenzenesulfonamide typically proceeds through a two-step synthesis starting from 1,4-dimethylbenzene (p-xylene).

Step 1: Synthesis of 4-Chloro-2,5-dimethylbenzenesulfonyl Chloride

The initial step involves the chlorosulfonation of p-xylene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring.

-

Experimental Protocol: A solution of 1,4-dimethylbenzene (p-xylene) in a suitable solvent like chloroform is cooled to 0°C. Chlorosulfonic acid is then added dropwise while maintaining the low temperature. After the initial reaction, the mixture is brought to room temperature and then carefully poured onto crushed ice. The organic layer, containing the 4-chloro-2,5-dimethylbenzenesulfonyl chloride, is separated, washed, and the solvent is evaporated. The crude product can then be used directly in the next step or purified further.

Step 2: Synthesis of 4-Chloro-2,5-dimethylbenzenesulfonamide

The synthesized sulfonyl chloride is then reacted with an amine source, typically ammonia or an appropriate primary or secondary amine, to form the corresponding sulfonamide.

-

Experimental Protocol: 4-Chloro-2,5-dimethylbenzenesulfonyl chloride is treated with an excess of the desired amine in a suitable solvent. For the parent sulfonamide, aqueous ammonia is used. The reaction mixture is stirred, often with heating, to drive the reaction to completion. The resulting sulfonamide precipitates and can be collected by filtration, washed, and recrystallized to yield the pure product.

Applications in Anticancer Drug Discovery

Derivatives of the 4-chloro-benzenesulfonamide core have demonstrated significant potential as anticancer agents. While specific studies focusing exclusively on derivatives of 4-chloro-2,5-dimethylbenzenesulfonamide are emerging, the broader class of substituted benzenesulfonamides provides a strong indication of their therapeutic promise. The mechanism of action for these compounds is often multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in tumor progression.[1]

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of benzenesulfonamide derivatives are typically evaluated against a panel of human cancer cell lines. The data is often presented as GI50 (Growth Inhibition 50), TGI (Total Growth Inhibition), or IC50 (Inhibitory Concentration 50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, cause total growth inhibition, or reduce the cell population by 50%, respectively.

The following table summarizes the anticancer activity of representative benzenesulfonamide derivatives, highlighting the potential of this scaffold.

| Compound ID | Cancer Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) | Reference |

| Compound 18 | HCT-116 (Colon) | 0.33 - 1.08 | - | - | [2] |

| 786-0 (Renal) | 0.33 - 1.08 | - | - | [2] | |

| M14 (Melanoma) | 0.33 - 1.08 | - | - | [2] | |

| HOP-62 (Lung) | 0.05 | 0.38 | 4.83 | [2] | |

| Compound 30 | HCT-116 (Colon) | - | - | 8 (IC50) | [3] |

| Compound 20 | MCF-7, HeLa, HCT-116 | 12.8 (Mean IC50) | - | - | [3] |

| Compound 24 | MCF-7, HeLa, HCT-116 | 12.7 (Mean IC50) | - | - | [3] |

Note: The compounds listed are derivatives of 4-chloro-2-mercaptobenzenesulfonamide and 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonamide), which are structurally related to the core topic and indicative of the potential of this class of compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential drug candidates.[4][5][6]

-

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[4][5]

-

Procedure:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[7]

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (derivatives of 4-chloro-2,5-dimethylbenzenesulfonamide) and incubated for a specified period (e.g., 72 hours).[3]

-

MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[3]

-

Incubation: The plates are incubated for 2-4 hours to allow for the formation of formazan crystals.[4][5]

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl.[4][5][6]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[4][6]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

-

Mechanism of Action: Induction of Apoptosis

A common mechanism by which anticancer sulfonamides exert their effect is through the induction of apoptosis, or programmed cell death. This process is characterized by a series of morphological and biochemical changes in the cell, ultimately leading to its controlled demise. Active derivatives of 4-chloro-2,5-dimethylbenzenesulfonamide are hypothesized to trigger apoptosis in cancer cells.[3]

Caption: A simplified diagram of a potential apoptotic pathway induced by benzenesulfonamide derivatives.

Applications in Antimicrobial Drug Discovery

In addition to their anticancer properties, sulfonamide-based compounds have a long history as antimicrobial agents. The 4-chloro-2,5-dimethylbenzenesulfonamide scaffold can be modified to generate derivatives with potent activity against various bacterial strains.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

While specific MIC data for derivatives of 4-chloro-2,5-dimethylbenzenesulfonamide is an area of ongoing research, studies on closely related 4-chloro-2-mercaptobenzenesulfonamide derivatives have shown promising results, particularly against Gram-positive bacteria.

Conclusion

4-Chloro-2,5-dimethylbenzenesulfonamide is a versatile and valuable building block in the field of medicinal chemistry. Its straightforward synthesis and the amenability of the sulfonamide group to a wide range of chemical modifications make it an attractive starting point for the development of novel therapeutic agents. While much of the currently available biological data is on structurally related analogs, the consistent and potent anticancer and antimicrobial activities observed underscore the significant potential of derivatives of 4-chloro-2,5-dimethylbenzenesulfonamide. Further exploration of this specific scaffold is warranted and holds the promise of yielding new and effective drug candidates for a variety of diseases. This guide serves as a foundational resource for researchers looking to harness the potential of this promising chemical entity.

References

- 1. portal.fis.tum.de [portal.fis.tum.de]

- 2. Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. texaschildrens.org [texaschildrens.org]

The Enduring Legacy and Evolving Future of Sulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of sulfonamides marked a watershed moment in the history of medicine, heralding the dawn of the antibiotic era. From the initial breakthrough with Prontosil to the development of a vast and diverse chemical library, sulfonamide derivatives have demonstrated remarkable therapeutic versatility.[1] This technical guide provides an in-depth exploration of the discovery, history, and development of novel sulfonamide derivatives, with a focus on their diverse biological activities, underlying mechanisms of action, and the experimental methodologies employed in their evaluation.

A Storied History: From Dyes to Drugs

The journey of sulfonamides began in the early 20th century in the laboratories of Bayer AG, where researchers were investigating the antimicrobial properties of coal-tar dyes.[1] In 1932, the team led by Gerhard Domagk discovered that a red dye, Prontosil, exhibited remarkable protective effects against streptococcal infections in mice.[1] Subsequent research revealed that Prontosil was a prodrug, metabolically converted in the body to its active form, sulfanilamide.[2] This discovery, which earned Domagk the 1939 Nobel Prize in Medicine, opened the floodgates for the synthesis of thousands of sulfonamide derivatives with improved efficacy and reduced toxicity.[1][3]

The initial wave of research focused on antibacterial agents, leading to the development of key drugs like sulfapyridine for pneumonia and sulfacetamide for urinary tract infections.[2] During World War II, sulfonamides were instrumental in treating wound infections and significantly reduced mortality rates.[2] However, the emergence of bacterial resistance and the discovery of penicillin led to a temporary decline in their use.[3]

Despite this, the sulfonamide scaffold proved to be a remarkably versatile pharmacophore.[4] Researchers soon discovered that modifications to the core structure could yield compounds with a wide range of biological activities beyond antibacterial effects. This led to the development of non-antibacterial sulfonamides, including diuretics, hypoglycemic agents for diabetes, and anti-inflammatory drugs.[2][5] Today, novel sulfonamide derivatives continue to be a fertile ground for drug discovery, with ongoing research exploring their potential as anticancer, antiviral, and carbonic anhydrase inhibitory agents.[4]

Quantitative Analysis of Biological Activity

The biological evaluation of novel sulfonamide derivatives has generated a wealth of quantitative data. The following tables summarize key activity metrics for various classes of sulfonamides, providing a comparative overview of their potency.

Table 1: Antibacterial Activity of Novel Sulfonamide Derivatives

| Compound/Derivative | Target Organism(s) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Sulfonamide-Triazole Hybrid | S. aureus | 96 | [6] |

| Sulfonamide-Thiazole Hybrid | Gram-positive bacteria | Moderate activity | [7] |

| Thienopyrimidine-Sulfamethoxazole Hybrid | S. aureus, E. coli | 250, 125 | [8] |

| Thienopyrimidine-Sulfadiazine Hybrid | S. aureus, E. coli | 125 | [8] |

| Sulfonylurea Derivatives (9i, 9q) | MRSA, S. aureus, VRE, B. subtilis | 0.78 - 1.56 | [9] |

| Ciprofloxacin-Sulfonamide Hybrid | MSSA, MRSA | <1.16 | [10] |

| Fluorinated 2-(4-methylsulfonylphenyl)indole | MRSA | 2 | [10] |

| N-(2-methyl-4-nitrophenyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl]thio)acetamide | MRSA | 5 | [10] |

| Gabapentin–SLF–CIP triple hybrid | MSSA, MRSA | 0.74–1.5 | [10] |

| 4-methyl-2{[(4-methylphenyl)sulphonyl]amino} pentanoic acid | E. coli | 22.00 mm (inhibition zone) | [11] |

| 4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamide (1A) | B. linen | 100 | [12] |

| N-(2-hydroxyphenyl)-4-methyl benzene sulfonamide (1B) | E. coli, B. subtilis, B. linen | 100, 250, 150 | [12] |

| 4-methyl-N-(2-nitrophenyl) benzene sulfonamide (1C) | E. coli, B. licheniformis, B. linen | 50, 100, 150 | [12] |

| Sulfonamides attached to histidine and tranexamic acid | E. coli | 7.81 | [13] |

Table 2: Anticancer Activity of Novel Sulfonamide Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |

| N-ethyl toluene-4-sulphonamide (8a) | HeLa, MDA-MB231, MCF-7 | 10.91 - 19.22 | [2] |

| 2,5-Dichlorothiophene-3-sulphonamide (8b) | HeLa, MDA-MB231, MCF-7 | 4.62 - 7.21 | [2] |

| Dihydropyrazole derivative (4b) | SW620 | 0.86 | [14] |

| Sulfonamide-Triazine Hybrid (34) | PI3Kα | 68% inhibition at 100 µM | [15] |

| Imidazolone-sulphonamide-pyrimidine hybrid (6b) | MCF-7 | 1.05 | [16] |

Table 3: Carbonic Anhydrase Inhibitory Activity of Novel Sulfonamide Derivatives

| Compound/Derivative | CA Isoform(s) | IC50/Ki (nM) | Reference |

| Acetazolamide-based derivative | hCA II | 16.7 (IC50) | [11][17] |

| Positively charged thiadiazole sulfonamides | hCA I, hCA II, hCA IX | 3-12 (Ki), 0.20-5.96 (Ki), 3-45 (Ki) | [11] |

| Furazan and Furoxan sulfonamides | hCA I, II, IX, XII | High inhibitory activity | [11] |

| Sulfonyl semicarbazides | hCA XII | 0.59 - 0.79 (pKi) | [12] |

| Sulfonamide derivative (1e) | CA II | 5.69 (IC50 in µM) | [18] |

| Sulfonamide derivative (2b) | CA II | 3.96 (IC50 in µM) | [18] |

| Sulfonamide derivative (3a) | CA II | 2.02 (IC50 in µM) | [18] |

| Sulfonamide derivative (3b) | CA II | 2.92 (IC50 in µM) | [18] |

Table 4: COX-2 Inhibitory Activity of Novel Sulfonamide Derivatives

| Compound/Derivative | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) | Reference |

| Diarylpyrazole sulfonamide (PYZ16) | 0.52 | 10.73 | [19][20] |

| 1,2,3-Triazole-benzenesulfonamide hybrid (6b) | 0.04 | 329 | [21] |

| 1,2,3-Triazole-benzenesulfonamide hybrid (6j) | 0.04 | 312 | [21] |

| Pyrazole derivative with aminophosphonate and sulfonamide | 0.28 | 172.32 | [22] |

| Diaryl-based pyrazole and triazole derivative (15a) | 0.098 | 54.847 | [22] |

| 1,4,5-trisubstituted triazole-based sulfonamide (18a) | 2.61 | 1.95 - 6.98 | [22] |

| Dihydropyrazole derivative (4b) | 0.35 | 137.3 | [14] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of sulfonamide derivatives are mediated through their interaction with various biological targets and modulation of key signaling pathways.

Antibacterial Activity: Inhibition of Folic Acid Synthesis

The classical mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, a precursor for tetrahydrofolic acid, which is essential for DNA and RNA synthesis. This bacteriostatic action halts bacterial growth and replication.

Figure 1. Inhibition of bacterial folic acid synthesis by sulfonamide derivatives.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

Novel sulfonamide derivatives have emerged as promising anticancer agents, exerting their effects through multiple mechanisms, primarily the induction of apoptosis (programmed cell death) and cell cycle arrest.

Several signaling pathways are implicated in the pro-apoptotic effects of anticancer sulfonamides:

-

Mitochondrial-Associated Apoptosis: Some derivatives induce mitochondrial dysfunction, leading to an increase in intracellular reactive oxygen species (ROS) and a reduction in the mitochondrial membrane potential. This triggers the release of pro-apoptotic factors and activation of the caspase cascade.[2]

-

Caspase Activation: Many anticancer sulfonamides activate key executioner caspases, such as caspase-3, -8, and -9, which are central to the apoptotic process.[23][24]

-

MAPK Pathway Modulation: The mitogen-activated protein kinase (MAPK) signaling pathway, including p38 and ERK1/2, can be activated by certain sulfonamide derivatives, leading to the induction of apoptosis.[23]

-

NF-κB Signaling: The transcription factor NF-κB plays a crucial role in inflammation and cell survival. Some sulfonamide derivatives can inhibit NF-κB signaling, thereby promoting apoptosis in cancer cells.[25]

-

Cell Cycle Arrest: In addition to inducing apoptosis, some sulfonamides can arrest the cell cycle at specific phases, such as G0/G1 or G2/M, preventing cancer cell proliferation.[2]

Figure 2. Signaling pathways modulated by anticancer sulfonamide derivatives.

Anti-inflammatory Activity: Inhibition of COX-2 and NF-κB

The anti-inflammatory properties of certain sulfonamide derivatives are primarily attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by catalyzing the synthesis of prostaglandins. Selective COX-2 inhibition reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Additionally, some anti-inflammatory sulfonamides can modulate the NF-κB signaling pathway, further contributing to their anti-inflammatory effects.[25][26]

Experimental Methodologies

The discovery and development of novel sulfonamide derivatives rely on a range of robust experimental protocols for their synthesis, characterization, and biological evaluation.

General Synthesis of Sulfonamide Derivatives

A common method for the synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. The reactivity of the amine can vary depending on the substituents.[27]

Example Protocol: Synthesis of N-aryl sulfonamides

-

Dissolve the appropriate amine in a suitable solvent (e.g., pyridine, dichloromethane).

-

Cool the reaction mixture in an ice bath.

-

Add the corresponding arylsulfonyl chloride dropwise with constant stirring.

-

Allow the reaction to proceed at room temperature for a specified time.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter, wash, and recrystallize the crude product to obtain the pure sulfonamide derivative.

-

Characterize the synthesized compound using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antibacterial Activity Assays

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Prepare serial twofold dilutions of the sulfonamide derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Agar Disk Diffusion Method

-

Prepare an agar plate (e.g., Mueller-Hinton agar) and uniformly streak the surface with a standardized bacterial suspension.

-

Impregnate sterile filter paper discs with a known concentration of the sulfonamide derivative.

-

Place the discs on the surface of the agar plate.

-

Incubate the plate at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition around each disc.

In Vitro Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the sulfonamide derivative for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Carbonic Anhydrase Inhibition Assay

Stopped-Flow CO2 Hydration Assay

-

Use a stopped-flow instrument to measure the CA-catalyzed CO2 hydration activity.

-

Use a pH indicator (e.g., phenol red) in a suitable buffer.

-

Rapidly mix the enzyme solution (with or without the inhibitor) with CO2-saturated water.

-

Monitor the change in absorbance of the indicator over time as the pH changes due to the formation of carbonic acid.

-

Calculate the initial rates of the reaction and determine the inhibition constants (Ki).

COX-2 Inhibition Assay

In Vitro COX-2 Inhibitor Screening Kit

-

Use a commercially available COX-2 inhibitor screening kit that typically measures the peroxidase activity of COX-2.

-

Pre-incubate the human recombinant COX-2 enzyme with the test sulfonamide derivative.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the colorimetric or fluorometric signal generated by the reaction.

-

Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Drug Discovery and Development Workflow

The journey of a novel sulfonamide derivative from the laboratory to the clinic follows a well-defined workflow, encompassing discovery, preclinical, and clinical phases.

Figure 3. General workflow for the discovery and development of novel sulfonamide derivatives.

Conclusion

The sulfonamide scaffold continues to be a cornerstone of medicinal chemistry, providing a versatile platform for the design and synthesis of novel therapeutic agents. From their historic role as the first synthetic antibiotics to their current applications in oncology, inflammation, and beyond, sulfonamide derivatives have consistently demonstrated their therapeutic potential. The ongoing exploration of new chemical space, coupled with a deeper understanding of their mechanisms of action and the application of robust experimental methodologies, ensures that the legacy of sulfonamides will continue to evolve, offering new hope for the treatment of a wide range of diseases.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Sulfonamide metformin derivatives induce mitochondrial-associated apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds - World Scientific News [worldscientificnews.com]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]

- 18. ingentaconnect.com [ingentaconnect.com]

- 19. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

- 23. Synthesis and pro-apoptotic effects of new sulfonamide derivatives via activating p38/ERK phosphorylation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design, synthesis and biological evaluation of some novel sulfonamide derivatives as apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cinnamyl Sulfonamide Hydroxamate Derivatives Inhibited LPS-Stimulated NF-kB Expression in RAW 264.7 Cells In Vitro and Mitigated Experimental Colitis in Wistar Rats In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Sulindac activates NF-κB signaling in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. frontiersrj.com [frontiersrj.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-2,5-dimethylbenzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-Chloro-2,5-dimethylbenzenesulfonamide and its N-substituted derivatives. This class of compounds is of interest in medicinal chemistry and drug discovery due to the versatile biological activities exhibited by sulfonamides. The following protocols are intended to serve as a foundational guide for the synthesis and derivatization of this scaffold.

Overview of Synthetic Strategy

The synthesis of N-substituted 4-Chloro-2,5-dimethylbenzenesulfonamide derivatives is a two-step process. The first step involves the chlorosulfonylation of 1-chloro-2,5-dimethylbenzene to yield the key intermediate, 4-chloro-2,5-dimethylbenzenesulfonyl chloride. The second step is the reaction of this sulfonyl chloride with a variety of primary or secondary amines to afford the desired sulfonamide derivatives.

Caption: General two-step synthetic route to N-substituted 4-chloro-2,5-dimethylbenzenesulfonamide derivatives.

Experimental Protocols

Synthesis of 4-Chloro-2,5-dimethylbenzenesulfonyl Chloride

This protocol outlines the synthesis of the key sulfonyl chloride intermediate from 1-chloro-2,5-dimethylbenzene.

Materials:

-

1-Chloro-2,5-dimethylbenzene

-

Chlorosulfonic acid

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM).

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add chlorosulfonic acid (3.0 equivalents) to the stirred DCM.

-

To this solution, add 1-chloro-2,5-dimethylbenzene (1.0 equivalent) dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer and wash the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-2,5-dimethylbenzenesulfonyl chloride.

-

The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Application Notes and Protocols: 4-Chloro-2,5-dimethylbenzenesulfonamide in Antibacterial Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-Chloro-2,5-dimethylbenzenesulfonamide as a scaffold in antibacterial drug discovery. While specific antibacterial activity data for this exact compound is not extensively available in current literature, this document outlines the general principles, protocols, and expected activities based on structurally related sulfonamides.

Introduction

Sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be a valuable scaffold in the development of new therapeutic agents due to their well-understood mechanism of action, low cost of synthesis, and broad-spectrum activity against various pathogens.[1][2] The core structure of sulfonamides allows for diverse chemical modifications to modulate their pharmacokinetic and pharmacodynamic properties. 4-Chloro-2,5-dimethylbenzenesulfonamide, a substituted benzenesulfonamide, represents a promising starting point for the design and synthesis of novel antibacterial candidates. The presence of the chloro and dimethyl groups on the benzene ring can influence the compound's lipophilicity and electronic properties, potentially enhancing its antibacterial efficacy and spectrum of activity.

Mechanism of Action

The primary antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[3] Bacteria synthesize folic acid from para-aminobenzoic acid (PABA), which is essential for the production of nucleotides and ultimately DNA and RNA.[3] Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS, thereby blocking the synthesis of dihydrofolic acid, a precursor to folic acid.[3] This disruption of the folic acid pathway leads to the cessation of bacterial growth and replication, resulting in a bacteriostatic effect.[3] Human cells are not affected by this mechanism as they obtain folic acid from their diet.

Synthesis Protocol

The synthesis of 4-Chloro-2,5-dimethylbenzenesulfonamide is typically achieved through a two-step process involving the chlorosulfonation of a substituted benzene followed by amination.

Step 1: Synthesis of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride

The starting material, 1-chloro-2,5-dimethylbenzene, is reacted with chlorosulfonic acid to yield the corresponding sulfonyl chloride.

-

Materials: 1-chloro-2,5-dimethylbenzene, Chlorosulfonic acid, Thionyl chloride (optional), Dimethylformamide (optional catalyst).

-

Procedure:

-

In a fume hood, cautiously add 1-chloro-2,5-dimethylbenzene dropwise to an excess of cooled chlorosulfonic acid (typically 3-5 equivalents) with stirring. The reaction is exothermic and releases HCl gas.

-

Maintain the reaction temperature between 0-10 °C using an ice bath.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then gently heat to 50-60 °C for an additional 1-2 hours to ensure completion.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

The solid 4-Chloro-2,5-dimethylbenzenesulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

-

Dry the product under vacuum.

-

Step 2: Synthesis of 4-Chloro-2,5-dimethylbenzenesulfonamide

The synthesized sulfonyl chloride is then reacted with an ammonia source to form the sulfonamide.

-

Materials: 4-Chloro-2,5-dimethylbenzenesulfonyl chloride, Concentrated ammonium hydroxide or aqueous ammonia, Dichloromethane or other suitable organic solvent.

-

Procedure:

-

Dissolve the 4-Chloro-2,5-dimethylbenzenesulfonyl chloride in a suitable organic solvent like dichloromethane.

-

Cool the solution in an ice bath and add an excess of concentrated ammonium hydroxide dropwise with vigorous stirring.

-

Continue stirring at room temperature for 2-4 hours.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Experimental Protocols for Antibacterial Activity Assessment

The following are standard protocols for evaluating the antibacterial efficacy of 4-Chloro-2,5-dimethylbenzenesulfonamide and its derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Materials:

-

Test compound (4-Chloro-2,5-dimethylbenzenesulfonamide) stock solution (e.g., in DMSO).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer.

-

-

Procedure:

-

Prepare a 0.5 McFarland standard suspension of the test bacteria in sterile saline or broth from a fresh 18-24 hour culture. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB. The final volume in each well should be 100 µL. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.

-

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed to determine if an antimicrobial agent is bacteriostatic or bactericidal.

-

Materials:

-

Results from the MIC assay.

-

Mueller-Hinton Agar (MHA) plates.

-

-

Procedure:

-

From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot from each well.

-

Spot-plate the aliquots onto MHA plates.

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

-

Data Presentation: Antibacterial Activity of Structurally Related Sulfonamides

Table 1: Minimum Inhibitory Concentration (MIC) of N-substituted 4-chlorobenzenesulfonamides

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| N-(2,3-dimethylphenyl)-4-chlorobenzenesulfonamide | Staphylococcus aureus | 250 | [1] |

| Bacillus subtilis | 250 | [1] | |

| Escherichia coli | 500 | [1] | |

| Pseudomonas aeruginosa | 500 | [1] | |

| N-(2,4-dimethylphenyl)-4-chlorobenzenesulfonamide | Staphylococcus aureus | 250 | [1] |

| Bacillus subtilis | 250 | [1] | |

| Escherichia coli | 500 | [1] | |

| Pseudomonas aeruginosa | 500 | [1] | |

| N-(2,5-dimethylphenyl)-4-chlorobenzenesulfonamide | Staphylococcus aureus | 250 | [1] |

| Bacillus subtilis | 250 | [1] | |

| Escherichia coli | 250 | [1] | |

| Pseudomonas aeruginosa | 500 | [1] |

Table 2: Minimum Inhibitory Concentration (MIC) of other substituted benzenesulfonamides

| Compound | Bacterial Strain | MIC (µmol/L) | Reference |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (methicillin-sensitive) | 15.62 | [2] |

| Staphylococcus aureus (methicillin-resistant) | 31.25 | [2] | |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 | [2] |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and initial evaluation of new antibacterial sulfonamides.

Conclusion

4-Chloro-2,5-dimethylbenzenesulfonamide presents a valuable starting point for the development of novel antibacterial agents. The established synthetic routes and clear mechanism of action for the sulfonamide class provide a solid foundation for further research. The provided protocols for synthesis and antibacterial evaluation will enable researchers to systematically investigate the potential of this and related compounds. Future work should focus on the synthesis of a library of derivatives and comprehensive screening against a panel of clinically relevant bacterial pathogens to establish structure-activity relationships and identify lead candidates for further development.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

Application Notes and Protocols: 4-Chloro-2,5-dimethylbenzenesulfonamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Chloro-2,5-dimethylbenzenesulfonamide as a key intermediate in the synthesis of novel bioactive compounds. The focus is on its application as a scaffold in the development of potential therapeutic agents.

I. Overview

4-Chloro-2,5-dimethylbenzenesulfonamide is a versatile chemical intermediate. Its structure, featuring a sulfonamide group and a substituted benzene ring, makes it a valuable building block in medicinal chemistry. The presence of the chloro and dimethyl groups on the aromatic ring influences the electronic and steric properties of the molecule, providing a foundation for the synthesis of diverse derivatives with a range of biological activities.

Derivatives of similar sulfonamides have shown promise as antibacterial and anticancer agents.[1][2] The core structure serves as a scaffold that can be chemically modified to optimize biological activity, selectivity, and pharmacokinetic properties.

II. Key Applications in Organic Synthesis

The primary application of 4-Chloro-2,5-dimethylbenzenesulfonamide in organic synthesis is as a precursor for the creation of more complex molecules with potential therapeutic value. A notable application is in the synthesis of guanidine derivatives, which have been investigated for their pro-apoptotic activity against cancer cells.[2]

A general synthetic approach involves the derivatization of the sulfonamide nitrogen or further substitution on the aromatic ring. For instance, related sulfonamides can undergo reactions such as iron-catalyzed cross-coupling and electrophilic aromatic substitution to introduce additional functional groups.

III. Experimental Protocols

Protocol 1: Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives

This protocol is adapted from the synthesis of related benzenesulfonylaminoguanidine derivatives and demonstrates the use of a 4-chloro-substituted benzenesulfonamide core in the construction of biologically active molecules.[2]

Objective: To synthesize a series of guanidine derivatives from a 4-chloro-5-methylbenzenesulfonyl precursor for biological screening.

Materials:

-